3,6,7-Trimethylbenzo[d]isoxazole
Description
Significance of the Benzo[d]isoxazole Core in Heterocyclic Chemistry
The benzo[d]isoxazole, or 1,2-benzisoxazole (B1199462), is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to an isoxazole (B147169) ring. This structural motif is of considerable interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. The inherent physicochemical properties of the benzo[d]isoxazole core, such as its ability to participate in various non-covalent interactions, make it an attractive scaffold for the design of enzyme inhibitors and receptor modulators.
Research has demonstrated that compounds containing the benzo[d]isoxazole moiety can possess a wide range of biological effects, including anticonvulsant, antipsychotic, anti-inflammatory, antimicrobial, and anticancer activities. nih.gov The versatility of this heterocyclic system allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological and pharmacological profile. This has led to the development of several clinically used drugs and a multitude of compounds under investigation for therapeutic applications.
Overview of Research Trajectories Pertaining to 3,6,7-Trimethylbenzo[d]isoxazole
While the broader class of benzo[d]isoxazoles has been extensively studied, research specifically targeting this compound is more limited in the publicly available scientific literature. The presence of three methyl groups on the benzene ring of the benzo[d]isoxazole core suggests that this compound could serve as a valuable building block or a target molecule in structure-activity relationship (SAR) studies. The methylation pattern can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.
A notable mention of a closely related compound, this compound-2-oxide, appears in the experimental section of a crystallographic study on 3-chloromethyl-6,7-dimethyl-1,2-benzoxazole. researchgate.net In this work, the N-oxide derivative was used as a starting material, highlighting that the 3,6,7-trimethylated benzo[d]isoxazole scaffold is synthetically accessible and has been utilized in further chemical transformations. This finding points towards a research trajectory focused on the functionalization of the methyl group at the 3-position of the isoxazole ring.
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3,6,7-trimethyl-1,2-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-6-4-5-9-8(3)11-12-10(9)7(6)2/h4-5H,1-3H3 |
InChI Key |
BPPDOSJMPHRGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NO2)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3,6,7 Trimethylbenzo D Isoxazole and Its Derivatives
Direct Synthesis Approaches to the 3,6,7-Trimethylbenzo[d]isoxazole Core
The construction of the benzo[d]isoxazole scaffold, a key structural motif, is central to the synthesis of this compound. This is typically achieved through various cyclization reactions, which form the heterocyclic isoxazole (B147169) ring fused to the benzene (B151609) ring.
Cyclization Reactions in Benzo[d]isoxazole Formation
The formation of the isoxazole ring in benzo[d]isoxazole systems is often accomplished through [3+2] cycloaddition reactions. acs.orgbeilstein-journals.org This powerful method involves the reaction of a nitrile oxide with a suitable dipolarophile. For the synthesis of benzo[d]isoxazoles, this can be conceptualized as an intramolecular reaction of an ortho-substituted benzene derivative bearing both a nitrile oxide precursor and a reactive partner.
A prevalent method for generating nitrile oxides in situ is the dehydration of nitroalkanes or the dehydrohalogenation of hydroximoyl chlorides. nih.gov These reactive intermediates then undergo intramolecular cyclization to furnish the bicyclic isoxazole structure. nih.gov Another key strategy is the electrophilic cyclization of O-aryl oximes, often facilitated by transition metal catalysts or electrophilic reagents like iodine monochloride (ICl). nih.govacs.org For instance, the cyclization of 2-alkyn-1-one O-methyl oximes in the presence of ICl can yield highly substituted isoxazoles. nih.gov
Palladium-catalyzed C-H activation and subsequent [4+1] annulation represents a modern and efficient route to the benzo[d]isoxazole core. researchgate.net This approach involves the reaction of N-phenoxyacetamides with aldehydes, where the palladium catalyst facilitates the formation of the C-C and C=N bonds necessary for the isoxazole ring. researchgate.net
The following table summarizes various cyclization strategies applicable to the formation of the benzo[d]isoxazole ring system.
| Cyclization Strategy | Key Intermediates | Typical Reagents/Catalysts | Reference |
| [3+2] Cycloaddition | Nitrile Oxides | Base (e.g., Et3N), Oxidants | acs.orgbeilstein-journals.org |
| Intramolecular Nitrile Oxide Cycloaddition (INOC) | ortho-substituted nitroalkanes/aldoximes | Dehydrating agents, bases | nih.gov |
| Electrophilic Cyclization | O-Aryl oximes, 2-alkyn-1-one O-methyl oximes | ICl, I2, Br2, PhSeBr | nih.govacs.org |
| Palladium-Catalyzed C-H Activation/[4+1] Annulation | N-Phenoxyacetamides, Aldehydes | Palladium catalysts, Oxidants | researchgate.net |
Precursor Compounds and their Transformation Pathways to this compound Analogs
The synthesis of this compound would necessitate appropriately substituted precursor molecules. A plausible starting material would be a 2,3,4-trimethylphenol (B109512) or a related derivative. This precursor would then undergo a series of transformations to introduce the necessary functional groups for the final cyclization step.
For instance, starting with 2,3,4-trimethylphenol, a possible synthetic sequence could involve:
Nitration: Introduction of a nitro group at the 6-position of the phenol (B47542).
O-alkylation or O-acylation: Modification of the phenolic hydroxyl group.
Reduction of the nitro group to an oxime or a related functional group: This sets the stage for the cyclization.
Cyclization: Using one of the methods described in section 2.1.1 to form the isoxazole ring.
Alternatively, a strategy involving the construction of a substituted alkyne precursor could be employed. For example, a suitably substituted 2-alkyn-1-one O-methyl oxime could be synthesized and then cyclized to form the desired trimethylated benzo[d]isoxazole. nih.gov The synthesis of such precursors often involves Sonogashira coupling reactions between an acid chloride and a terminal acetylene. nih.gov
Derivatization and Functionalization Strategies of the this compound Scaffold
Once the core this compound structure is obtained, further modifications can be introduced to modulate its properties. These modifications can be categorized into regioselective functionalization of the ring and alterations to the side-chains.
Regioselective Functionalization at Specific Ring Positions
The reactivity of the benzo[d]isoxazole ring allows for regioselective functionalization. The positions on both the benzene and isoxazole rings can be targeted. For instance, electrophilic aromatic substitution reactions would likely be directed by the existing methyl groups and the fused isoxazole ring.
A notable strategy for functionalizing the isoxazole ring is through the synthesis of 5-nitroisoxazoles, which can then undergo nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the introduction of a variety of nucleophiles at the 5-position. nih.gov While this applies to the isoxazole ring in general, similar principles could be adapted for the benzo[d]isoxazole system.
The use of transition metal catalysts, such as palladium and gold, is crucial for the direct functionalization of the isoxazole ring under mild conditions, which helps to avoid the destruction of the heterocyclic core. nih.gov
Side-Chain Modifications and their Synthetic Implications
The methyl groups on the 3, 6, and 7 positions of the benzo[d]isoxazole ring serve as handles for further synthetic transformations. These alkyl side chains can potentially be halogenated or oxidized to introduce other functional groups.
For example, the affinity of certain compounds for biological receptors can be modulated by altering the length and nature of alkyl side chains. nih.gov While the specific context of that study was different, the principle of side-chain modification holds true for tuning the properties of heterocyclic compounds. Modifications to basic side chains have been shown to differentially modulate binding to various receptors. nih.gov
Advanced Synthetic Techniques and Green Chemistry Applications
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. In the context of isoxazole synthesis, several green chemistry approaches have been reported.
Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including isoxazoles. researchgate.netnih.gov
Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and efficiencies. preprints.org Sonochemistry promotes reactions under milder conditions and can reduce the need for toxic solvents and catalysts. preprints.org
The use of water as a solvent is a cornerstone of green chemistry. The development of synthetic methods for isoxazoles in aqueous media represents a significant advancement. beilstein-journals.orgnih.gov For instance, the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds can be performed efficiently in water. beilstein-journals.orgnih.gov Furthermore, the use of deep eutectic solvents (DES) as a biorenewable and recyclable alternative to hazardous organic solvents has been explored for the synthesis of 3,5-disubstituted isoxazoles. core.ac.uk
The following table highlights some green chemistry approaches applicable to isoxazole synthesis.
| Green Chemistry Approach | Key Features | Reference |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | researchgate.netnih.gov |
| Ultrasound-Assisted Synthesis | Milder reaction conditions, reduced solvent use | preprints.org |
| Synthesis in Water | Environmentally benign solvent | beilstein-journals.orgnih.gov |
| Use of Deep Eutectic Solvents (DES) | Recyclable and biorenewable solvents | core.ac.uk |
| Catalyst-Free Synthesis | Avoids the use of potentially toxic metal catalysts | rsc.org |
Catalytic Approaches in Isoxazole and Benzisoxazole Synthesis
The formation of the isoxazole and benzisoxazole ring systems is often facilitated by transition metal catalysts, which enable bond formations under milder conditions and with greater control and selectivity than classical methods. Key metals in this field include palladium, copper, and rhodium.
Palladium Catalysis: Palladium catalysts are renowned for their versatility in C-C and C-N bond formation. In the context of benzisoxazole synthesis, palladium-catalyzed reactions offer powerful routes. One notable method is the intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. This process, which involves the activation of C-H bonds ortho to the oxygen-nitrogen bond of a phenol derivative, allows for the direct construction of the 1,2-benzisoxazole (B1199462) ring. rsc.org This strategy has been successfully applied to the synthesis of intermediates for active pharmaceutical ingredients. rsc.org Another significant palladium-catalyzed approach is the annulation of 5-iodoaryl-substituted isoxazoles with alkynes, which yields naphthalene-fused isoxazoles. chim.it The mechanism is thought to proceed through the insertion of the alkyne and C-H activation of the isoxazole core, forming a seven-membered palladacycle intermediate that then undergoes reductive elimination. chim.it Furthermore, palladium-catalyzed four-component coupling reactions of a terminal alkyne, hydroxylamine (B1172632), carbon monoxide, and an aryl iodide provide a direct route to isoxazole derivatives. organic-chemistry.org
Copper Catalysis: Copper catalysts are widely employed, particularly for the synthesis of 3,5-disubstituted isoxazoles. A common and efficient method is the copper(I)-catalyzed [3+2] cycloaddition of nitrile oxides with terminal acetylenes. organic-chemistry.orgnih.gov This reaction is highly regioselective and operationally simple. organic-chemistry.org More advanced copper-catalyzed methods include the aerobic oxidative C-O bond formation from enone oximes. rsc.org This intramolecular coupling uses an inexpensive copper(II) catalyst and molecular oxygen as a green, terminal oxidant, producing water as the only waste product. rsc.org Copper catalysts also play a crucial role in the cyclization of oximes. It has been demonstrated that the cyclization of certain Z-oximes to form the benzisoxazole ring does not proceed without a copper salt, highlighting the catalytic nature of the transformation. chim.it Additionally, copper catalysis can facilitate the necessary E/Z isomerization of oximes, enabling the efficient conversion of propargylamines into isoxazoles at elevated temperatures. thieme-connect.com
Rhodium Catalysis: Rhodium catalysts have enabled unique transformations for synthesizing and modifying isoxazole-containing structures. For instance, rhodium(II) catalysts can induce a double dearomatization of 1,2,3-triazole–isoxazole dyads, leading to a profound structural rearrangement of the isoxazole ring to form nonfused 1H-1,3-diazepines. acs.org In other applications, dirhodium catalysts mediate the reaction of aryl diazoacetates with isoxazol-5-ones, resulting in a carbene insertion into the N-O bond. nih.govemory.edu A significant application in the synthesis of related precursors involves the partial reduction of a nitro group to a hydroxylamine using rhodium on carbon (Rh/C), a key step for preparing N-alkyl-1,3-dihydro-2,1-benzisoxazoles. nih.govacs.org
Table 1: Overview of Catalytic Systems in Isoxazole and Benzisoxazole Synthesis
| Catalyst Type | Reactants | Product Type | Key Features & Findings | Citations |
|---|---|---|---|---|
| Palladium | N-phenoxyacetamides + Aldehydes | 1,2-Benzisoxazoles | C-H activation/[4+1] annulation pathway. | rsc.org |
| Palladium | 5-Iodoaryl-substituted isoxazoles + Alkynes | Naphtho[2,1-d]isoxazoles | Annulation via a 7-membered palladacycle intermediate. | chim.it |
| Copper(II) | Enone oximes | 3,5-Disubstituted isoxazoles | Intramolecular oxidative C-O coupling using O₂ as a green oxidant. | rsc.org |
| Copper(I) | Nitrile oxides + Terminal acetylenes | 3,5-Disubstituted isoxazoles | Regioselective [3+2] cycloaddition. | organic-chemistry.orgnih.gov |
| Rhodium(II) | 1,2,3-Triazole–isoxazole dyads | 1H-1,3-Diazepines | Double dearomatization and isoxazole ring rearrangement. | acs.org |
| Rhodium(II) | Aryl diazoacetates + Isoxazol-5-ones | 2,3-Dihydro-6H-1,3-oxazin-6-ones | N-O bond insertion via rhodium carbene intermediate. | nih.govemory.edu |
| Rhodium/Carbon | Methyl 2-nitrobenzoates + Hydrazine | N-alkyl-1,3-dihydro-2,1-benzisoxazolones | Partial nitro group reduction to hydroxylamine. | nih.govacs.org |
Sustainable Synthetic Methodologies (e.g., Deep Eutectic Solvents, Aqueous Media)
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes to benzisoxazoles and their parent isoxazole structures. This includes the use of sustainable solvents and energy sources.
Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as green and recyclable alternatives to traditional volatile organic solvents. A novel and efficient methodology has been developed for the arylation of benzoxazoles, a structurally related heterocycle, using a DES as a catalyst under solvent-free conditions. nih.govrsc.org This method allows for high yields and the easy recovery and reuse of the DES without significant loss of catalytic activity. nih.gov The use of DES replaces costly and toxic metal catalysts, offering a more sustainable and economical synthetic procedure. nih.govrsc.org
Aqueous Media: Performing organic reactions in water is a primary goal of green chemistry. A one-pot synthesis of benzisoxazole-4,7-diols has been successfully carried out in an aqueous medium. chim.it This process involves the in situ generation of both highly reactive nitrile oxides and 1,4-benzoquinones, followed by a [3+2]-cycloaddition. chim.it Similarly, a method for synthesizing 3,4,5-trisubstituted isoxazoles has been reported to proceed efficiently in water at room temperature under mild basic conditions. beilstein-journals.org These aqueous methods avoid the use of hazardous organic solvents and often simplify the work-up procedures.
Microwave and Ultrasound-Assisted Synthesis: The use of alternative energy sources like microwave irradiation and ultrasonication can significantly reduce reaction times and improve energy efficiency. A rapid and convenient synthesis of 1,2-benzisoxazole derivatives has been achieved using microwave irradiation in the presence of a basic ionic liquid, which can be recycled. acgpubs.org This method features remarkably short reaction times (30-60 seconds) and excellent yields. acgpubs.org Likewise, ultrasonication has been employed in the one-pot synthesis of isoxazole derivatives in water, representing a cascade reaction that benefits from this energy-efficient technique. nih.gov
Table 2: Sustainable Synthetic Approaches for Isoxazole and Benzisoxazole Derivatives
| Methodology | Solvent/Medium | Key Features & Findings | Citations |
|---|---|---|---|
| Deep Eutectic Solvents (DES) | Solvent-free or DES | Acts as a recyclable, inexpensive catalyst for arylation of related heterocycles (benzoxazoles). | nih.govrsc.org |
| Aqueous Synthesis | Water | One-pot synthesis of benzisoxazole-4,7-diols via in situ generation of reactants. | chim.it |
| Aqueous Synthesis | Water | Synthesis of 3,4,5-trisubstituted isoxazoles at room temperature. | beilstein-journals.org |
| Microwave-Assisted | Ionic Liquid | Rapid synthesis (30-60 sec) of 1,2-benzisoxazoles with a reusable ionic liquid. | acgpubs.org |
| Ultrasonication | Water | One-pot cascade reaction for isoxazole derivative synthesis. | nih.gov |
Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Analytical Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are the first step in structural elucidation. For 3,6,7-Trimethylbenzo[d]isoxazole, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the three methyl groups. The chemical shifts (δ) of these protons would provide initial clues about their electronic environment. For instance, the protons on the benzene (B151609) ring would appear in the aromatic region, with their splitting patterns (e.g., singlets, doublets, triplets) revealing their coupling with neighboring protons. The three methyl groups would likely appear as sharp singlets in the aliphatic region of the spectrum.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzo[d]isoxazole core and the methyl groups would be characteristic of their bonding and hybridization state.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then employed to establish connectivity. A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the proton signal for a methyl group would show a correlation to the corresponding methyl carbon signal.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a hypothetical table based on general principles for similar compounds, as specific experimental data is not available.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-CH₃ | ~2.5 | ~15 |
| C4-H | ~7.2-7.5 | ~110-120 |
| C5-H | ~7.0-7.3 | ~115-125 |
| C6-CH₃ | ~2.4 | ~20 |
| C7-CH₃ | ~2.3 | ~18 |
In the synthesis of substituted benzo[d]isoxazoles, the formation of different isomers (regioisomers) is often possible. NMR spectroscopy, particularly through techniques like the Nuclear Overhauser Effect (NOE), is crucial for determining the regioselectivity of a reaction. NOE experiments identify protons that are close in space, even if they are not directly bonded. For this compound, an NOE experiment could confirm the positions of the methyl groups relative to each other and to the protons on the benzene ring, thus confirming the specific arrangement of substituents. As this molecule is achiral, stereochemistry is not a factor.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound (C₁₀H₁₁NO), HRMS would be expected to show a molecular ion peak corresponding to its exact mass. bldpharm.com
The fragmentation pattern observed in the mass spectrum provides additional structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the structure of the parent molecule. For instance, the loss of a methyl group (CH₃) or the cleavage of the isoxazole (B147169) ring would produce characteristic fragment ions.
Table 2: Predicted Mass Spectrometry Data for this compound (Note: This is a hypothetical table based on general principles for similar compounds, as specific experimental data is not available.)
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 161.0841 | [M]⁺ (Molecular Ion) |
| 146.0606 | [M - CH₃]⁺ |
| 133.0837 | [M - CO]⁺ |
| 118.0606 | [M - CO - CH₃]⁺ |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=N and N-O stretching vibrations of the isoxazole ring, as well as C-H stretching and bending vibrations for the aromatic and methyl groups. The analysis of these vibrational modes provides further confirmation of the molecular structure. In related isoxazole compounds, characteristic peaks for the N-O and C-N stretching of the isoxazole ring are observed. researchgate.netrjpbcs.com
Table 3: Predicted Infrared (IR) Absorption Bands for this compound (Note: This is a hypothetical table based on general principles for similar compounds, as specific experimental data is not available.)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050-3100 | Aromatic C-H Stretch |
| ~2850-3000 | Aliphatic C-H Stretch |
| ~1600-1650 | C=N Stretch |
| ~1450-1500 | Aromatic C=C Stretch |
| ~1350-1400 | N-O Stretch |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of all atoms in the molecule, as well as bond lengths and angles.
For this compound, a key structural feature of interest would be the planarity of the fused benzo[d]isoxazole ring system. X-ray crystallographic data from related structures often show that the isoxazole and benzene rings are nearly coplanar. niscair.res.in The analysis of torsion angles, which describe the rotation around a chemical bond, would provide a quantitative measure of this planarity. Any deviation from planarity could be attributed to steric strain imposed by the methyl substituents.
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. These forces, though weaker than covalent bonds, are fundamental in determining the physical properties and stability of a crystalline solid. In the case of substituted benzisoxazoles, the interplay of hydrogen bonds, van der Waals forces, and other non-covalent interactions governs the supramolecular architecture.
Detailed crystallographic analysis of a closely related derivative, 3-chloromethyl-6,7-dimethyl-1,2-benzoxazole, provides significant insight into the probable intermolecular interactions and packing motifs that could be expected for this compound. The study of this derivative, synthesized from a this compound precursor, reveals specific and directional interactions that lead to a well-defined crystal structure. nih.gov
The primary intermolecular interaction identified in the crystal structure of the derivative is a pair of weak C—H···N hydrogen bonds. These interactions link adjacent molecules, forming dimers with a cyclic R²₂(8) ring motif. nih.gov This type of hydrogen bonding is a common feature in heterocyclic compounds, where a nitrogen atom can act as a hydrogen bond acceptor and an activated C-H group can act as a donor.
The planarity of the benzoisoxazole ring system is a crucial factor in the crystal packing. In the studied derivative, the benzoisoxazole ring is observed to be nearly planar, with a root mean square deviation of 0.0121 Å. nih.gov This planarity facilitates efficient packing in the crystal lattice.
Intramolecular non-bonded interactions also play a role in defining the conformation of the molecule, which in turn influences how the molecules pack together. nih.gov For instance, deviations in exocyclic bond angles can be attributed to steric hindrance or other non-bonded interactions within the molecule. nih.gov
While this data is for a chloromethyl derivative, the fundamental 6,7-dimethylbenzo[d]isoxazole core is the same as in this compound. The presence of the two methyl groups on the benzene ring and the isoxazole nitrogen as a potential hydrogen bond acceptor suggests that similar C—H···N interactions and planar packing motifs would likely be significant in the crystal structure of this compound. The substitution of a chloromethyl group with a methyl group at the 3-position would alter the specific steric and electronic properties, potentially leading to variations in the exact packing arrangement and unit cell parameters, but the fundamental types of interactions are expected to be analogous.
Interactive Table: Crystallographic Data for 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole researchgate.net
| Parameter | Value |
| Empirical Formula | C₁₀H₁₀ClNO |
| Formula Weight | 195.64 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.1399 (7) |
| b (Å) | 4.9663 (3) |
| c (Å) | 16.9193 (11) |
| β (°) | 104.148 (3) |
| Volume (ų) | 907.34 (10) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.432 |
| Absorption Coefficient (mm⁻¹) | 0.360 |
| F(000) | 408 |
| R-factor | 0.041 |
| wR-factor | 0.120 |
Interactive Table: Hydrogen Bond Geometry for 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole (Å, °) nih.gov
| D—H···A | D-H | H···A | D···A | D-H···A |
| C8—H8A···N2ⁱ | 0.96 | 2.68 | 3.551 (3) | 151 |
(Symmetry code: (i) x, y-1, z)
Reaction Mechanisms and Chemical Reactivity of the Benzo D Isoxazole System
Ring-Opening Reactions and Rearrangements
The isoxazole (B147169) moiety within the benzo[d]isoxazole system is susceptible to ring-opening reactions under various conditions, leading to the formation of different structural motifs. These transformations are often initiated by the cleavage of the weak N-O bond.
The Boulton–Katritzky rearrangement is a well-documented thermal or base-catalyzed isomerization of 3-acylamino- or 3-hydrazonyl-substituted isoxazoles and related systems, leading to the formation of new five-membered heterocyclic rings. beilstein-journals.orgnih.govresearchgate.net This rearrangement has been reported for the benzo[d]isoxazole series, indicating its potential applicability to derivatives like 3,6,7-trimethylbenzo[d]isoxazole, should it bear a suitable activating group at the 3-position. beilstein-journals.org
The general mechanism of the Boulton–Katritzky rearrangement involves the deprotonation of a side-chain nitrogen atom by a base, followed by a nucleophilic attack of the resulting anion onto the C3a carbon of the benzo[d]isoxazole ring. This leads to the opening of the isoxazole ring and subsequent recyclization to form a new heterocyclic system, such as a 1,2,3-triazole. beilstein-journals.org The nature of the substituents on both the benzo[d]isoxazole core and the side chain can significantly influence the feasibility and outcome of the rearrangement. For instance, in related isoxazolo[4,5-b]pyridine (B12869654) systems, the rearrangement of arylhydrazones was found to be dependent on the electronic nature of the aryl substituent. beilstein-journals.org
While specific studies on the Boulton–Katritzky rearrangement of this compound are not extensively documented, the presence of electron-donating methyl groups on the benzene (B151609) ring would be expected to influence the electron density of the heterocyclic system and potentially affect the rate and efficiency of such rearrangements.
The N-O bond in the isoxazole ring is susceptible to reductive cleavage, providing a pathway to various functionalized aromatic compounds. This transformation can be achieved through catalytic hydrogenation or by using chemical reducing agents.
Catalytic hydrogenation of the benzo[d]isoxazole ring typically leads to the cleavage of the N-O bond, followed by reduction of the resulting imine or enamine functionality. This method is a common strategy in organic synthesis to access ortho-substituted anilines. The specific products formed can depend on the reaction conditions, including the catalyst, solvent, and pressure.
A notable example of reductive ring opening in a complex molecule is the metabolism of the anticoagulant razaxaban, which contains a 1,2-benzisoxazole (B1199462) core. nih.gov In both rats and dogs, the major metabolic pathway involves the reductive opening of the isoxazole ring to form a benzamidine (B55565) metabolite. This biotransformation was found to be catalyzed by NADH-dependent reductases in the liver. nih.gov
Another method for the reductive ring opening of isoxazoles involves the use of molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water, which efficiently cleaves the N-O bond to yield β-aminoenones. rsc.org This method has been applied to various isoxazole derivatives and demonstrates a non-catalytic approach to ring opening.
For this compound, reductive ring opening would be expected to yield a derivative of 2-amino-3,4-dimethylacetophenone, a valuable synthetic intermediate. The reaction conditions would need to be carefully selected to achieve the desired product selectively.
Table 1: Examples of Reductive Ring Opening in Benzo[d]isoxazole Systems
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Razaxaban | In vivo (rats, dogs), liver reductases, NADH | Benzamidine metabolite (M1) | nih.gov |
| General Isoxazoles | Mo(CO)₆, water | β-Aminoenones | rsc.org |
Cycloaddition Reactions and Their Regioselectivity
Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone for the synthesis of the isoxazole ring itself, rather than a reaction of the pre-formed aromatic benzo[d]isoxazole system. rsc.orgnih.govmdpi.com The benzo[d]isoxazole ring is generally aromatic and thus less prone to participate directly in cycloaddition reactions as either the dipole or the dipolarophile.
The most common method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene. rsc.orgresearchgate.net The regioselectivity of this reaction is a critical aspect, determining the substitution pattern of the resulting isoxazole. The synthesis of benzo[d]isoxazoles can be achieved through intramolecular cycloaddition reactions of appropriately substituted precursors. For instance, an intramolecular oxidative cycloaddition of an alkyne-tethered aldoxime can yield a fused isoxazole derivative. nih.gov
In the context of forming a benzo[d]isoxazole like this compound, a plausible synthetic route would involve the cycloaddition of a suitably substituted ortho-alkynyl- or ortho-vinyl-phenolic precursor that can be converted into a nitrile oxide. The regioselectivity would be governed by the electronic and steric nature of the substituents on both the nitrile oxide and the dipolarophile.
While the benzo[d]isoxazole ring itself is not typically a substrate for cycloaddition, its synthesis relies heavily on these powerful ring-forming reactions. The substitution pattern of the final product, such as in this compound, is therefore a direct consequence of the regioselectivity of the key cycloaddition step in its synthesis.
Nucleophilic and Electrophilic Reactivity of the Benzo[d]isoxazole Core
The electronic nature of the benzo[d]isoxazole ring system allows it to participate in both nucleophilic and electrophilic substitution reactions, primarily on the benzene ring. The reactivity is modulated by the electron-withdrawing effect of the fused isoxazole ring and the nature of any existing substituents.
The formation of sigma-complexes (Meisenheimer complexes) is a key intermediate step in nucleophilic aromatic substitution (SNAr) reactions. acs.org These complexes are formed by the attack of a nucleophile on an electron-deficient aromatic ring. The benzo[d]isoxazole ring system, particularly when activated by strongly electron-withdrawing groups, can undergo sigma-complexation.
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of aromatic rings bearing strong electron-withdrawing groups and a suitable leaving group. rsc.orgchadsprep.com The fused isoxazole ring acts as a moderate electron-withdrawing group, which can activate the benzene ring towards nucleophilic attack, particularly at the positions ortho and para to the ring fusion.
For SNAr to occur on the benzo[d]isoxazole core, the presence of a good leaving group (e.g., a halogen or a nitro group) on the benzene ring is typically required. The reaction proceeds via the formation of a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity.
In the case of this compound, the benzene ring is substituted with electron-donating methyl groups, which generally disfavor SNAr reactions by destabilizing the negatively charged Meisenheimer intermediate. Therefore, this compound itself would not be expected to be highly reactive towards nucleophilic aromatic substitution unless a strong activating group and a good leaving group are also present on the aromatic ring. Conversely, if a leaving group were present, the methyl groups would direct the regioselectivity of any potential substitution.
Synthetic Utility and Applications of 3,6,7 Trimethylbenzo D Isoxazole As a Building Block
Role in the Construction of Complex Heterocyclic Systems
The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile precursor for the synthesis of various other heterocyclic systems. The N-O bond within the isoxazole nucleus is susceptible to cleavage under various conditions, unveiling latent functionalities that can be exploited for subsequent ring-forming reactions.
One of the most common transformations of the isoxazole ring is its reductive cleavage, typically achieved through catalytic hydrogenation. This reaction opens the isoxazole ring to afford an enaminone or a related 1,3-dicarbonyl derivative. In the case of 3,6,7-trimethylbenzo[d]isoxazole, reductive cleavage would be expected to yield a substituted aminoketone. This intermediate, possessing both a nucleophilic amine and an electrophilic ketone, is a prime candidate for intramolecular condensation reactions to form new heterocyclic rings. For instance, reaction with a suitable bifunctional reagent could lead to the formation of fused pyrimidines, pyridines, or other complex polycyclic systems.
Furthermore, the isoxazole ring can participate in cycloaddition reactions, acting as a diene or a dienophile depending on the substitution pattern and reaction conditions. While less common for the benzo-fused system, the isoxazole moiety can undergo thermal or photochemical rearrangements to yield other five-membered heterocycles like oxazoles. These transformations provide pathways to structurally diverse scaffolds from a single starting material.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Starting Material | Reagent/Condition | Potential Product |
| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Substituted aminoketone |
| Substituted aminoketone | Guanidine | Fused Pyrimidine |
| Substituted aminoketone | Malononitrile | Fused Pyridine |
Application as an Intermediate in Multi-Step Organic Synthesis
The functional groups inherent to the this compound scaffold, and those that can be unmasked from the isoxazole ring, make it a valuable intermediate in multi-step organic synthesis. The methyl groups on the benzene (B151609) ring can be subjected to various transformations, such as oxidation to carboxylic acids or halogenation to introduce further reactive handles.
The true synthetic power of this building block, however, lies in the strategic cleavage of the isoxazole ring. The resulting aminoketone can serve as a key precursor for the synthesis of more complex acyclic and cyclic structures. For example, the amino group can be acylated, alkylated, or used in the formation of amides and sulfonamides. The ketone functionality can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductions to the corresponding alcohol.
This ability to sequentially or orthogonally manipulate the functional groups of the ring-opened product allows for the systematic construction of complex target molecules. This step-wise approach is fundamental in the synthesis of natural products and pharmaceutically active compounds where precise control over stereochemistry and functional group placement is paramount.
Strategies for Diversity-Oriented Synthesis Utilizing the Benzo[d]isoxazole Scaffold
Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material. The this compound scaffold is an attractive starting point for DOS due to the multiple avenues for diversification.
A potential DOS strategy could involve a "build/couple/pair" approach. In the "build" phase, the this compound core is synthesized. In the "couple" phase, the isoxazole ring is opened to reveal the aminoketone intermediate. This intermediate can then be coupled with a variety of building blocks through reactions targeting the amine or ketone functionalities. For example, a library of different aldehydes could be reacted with the ketone in a series of aldol reactions, while the amine could be acylated with a diverse set of acid chlorides.
In the "pair" phase, intramolecular reactions could be employed to generate a collection of different heterocyclic scaffolds. The choice of coupling partners in the previous step would dictate the type of heterocyclic ring formed in the final cyclization step. This approach would allow for the rapid generation of a library of compounds with high skeletal diversity, which could then be screened for biological activity.
Advanced Topics and Future Research Directions
Emerging Synthetic Methodologies for Benzo[d]isoxazoles
The synthesis of the benzo[d]isoxazole scaffold has traditionally relied on established methods. However, recent years have seen the emergence of novel and more efficient synthetic strategies that could be applied to the preparation of 3,6,7-Trimethylbenzo[d]isoxazole. These modern techniques often offer advantages in terms of yield, selectivity, and environmental impact.
Transition metal-catalyzed reactions, for instance, have revolutionized the formation of isoxazole (B147169) rings. britannica.com Catalysts based on palladium, copper, and gold have been successfully employed in cycloaddition reactions and C-H functionalization, providing direct routes to substituted isoxazoles. britannica.comfiveable.me Microwave-assisted organic synthesis (MAOS) has also gained traction as a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, including isoxazole derivatives. numberanalytics.com Furthermore, green chemistry approaches, which focus on the use of environmentally benign solvents and catalysts, are becoming increasingly important in the synthesis of pharmacologically relevant molecules like benzo[d]isoxazoles. britannica.com The application of these emerging methodologies to the synthesis of this compound could provide more efficient and sustainable routes to this compound, facilitating further research into its properties and potential applications. nih.gov
Advanced Spectroscopic Techniques for Elucidating Dynamic Processes
Understanding the dynamic processes of a molecule, such as conformational changes and intermolecular interactions, is crucial for predicting its behavior and function. While standard spectroscopic techniques like 1H and 13C NMR provide basic structural information, advanced methods are required to probe the intricate dynamics of molecules like this compound.
Two-dimensional NMR (2D NMR) techniques, including Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for the complete structural elucidation and conformational analysis of complex heterocyclic compounds. numberanalytics.comipb.ptresearchgate.netnih.gov These techniques can reveal through-bond and through-space correlations between nuclei, providing detailed insights into the molecule's three-dimensional structure and flexibility in solution. nih.gov
For studying ultrafast dynamic events, such as excited-state relaxation and energy transfer processes, femtosecond transient absorption spectroscopy is an invaluable tool. nih.govnih.govyoutube.comrsc.orgresearchgate.net This technique uses ultrashort laser pulses to excite a sample and then probes the resulting changes in absorption over femtosecond to nanosecond timescales, allowing for the real-time observation of molecular dynamics. nih.govnih.govyoutube.comresearchgate.net The application of these advanced spectroscopic methods to this compound would provide a deeper understanding of its conformational preferences, excited-state behavior, and interactions with its environment.
Computational Design of Novel Benzo[d]isoxazole-Based Molecular Architectures
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. For this compound, computational methods can be employed to predict its physicochemical properties, explore its potential biological activities, and guide the design of new, more potent analogs.
Molecular docking and molecular dynamics (MD) simulations are widely used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. irb.hrnih.gov These techniques can predict the binding mode and affinity of a ligand to its target, providing valuable insights for the design of new drugs. irb.hr Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules, aiding in the interpretation of experimental data and the prediction of molecular behavior. By applying these computational tools to this compound, researchers can design novel molecular architectures with tailored properties for specific applications, such as the development of new therapeutic agents or functional materials.
Exploration of Molecular Interactions in Diverse Chemical Environments
The way a molecule interacts with its surroundings determines its solubility, stability, and biological activity. Understanding the molecular interactions of this compound in different chemical environments is therefore of fundamental importance.
The study of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, can provide significant insights. ipb.pt Isoxazole rings, for example, are known to participate in dipole-dipole interactions and π-π stacking, which can lead to the formation of ordered supramolecular assemblies. ipb.ptresearchgate.net The nature and strength of these interactions can be influenced by the solvent, temperature, and the presence of other molecules. youtube.com Investigating the molecular interactions of this compound through techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling will be crucial for understanding its behavior in various media and for the rational design of systems where its properties can be harnessed.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 3,6,7-Trimethylbenzo[d]isoxazole derivatives?
- Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration . To improve yield, reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied. Characterization via -NMR and LC-MS is critical to confirm structural integrity, especially for verifying methyl group regiochemistry .
Q. How can researchers resolve contradictions in biological activity data for isoxazole derivatives across different cell lines?
- Methodological Answer : Discrepancies in cytotoxicity or activity profiles (e.g., between HeLa and MCF-7 cells) often arise from variations in cellular uptake, metabolic stability, or target expression. To address this:
- Perform dose-response assays (e.g., IC determination) with standardized protocols.
- Use α-fetoprotein assays to rule out non-specific cytotoxicity .
- Validate target engagement via molecular docking or kinase inhibition assays to correlate structural features (e.g., methyl substitutions) with activity .
Q. What spectroscopic techniques are most effective for characterizing the stability of this compound under photolytic conditions?
- Methodological Answer : UV-Vis spectroscopy combined with time-resolved mass spectrometry can monitor photodegradation products. For mechanistic insights, DFT calculations (e.g., bond dissociation energies of the N–O bond) predict susceptibility to ring-opening, while PEPIPICO experiments resolve dissociation pathways in gas-phase studies .
Advanced Research Questions
Q. How do substituent positions on the isoxazole ring influence competitive vs. uncompetitive enzyme inhibition (e.g., glutathione reductase)?
- Methodological Answer : Substituents at the 3-, 6-, and 7-positions alter steric and electronic interactions with enzyme active sites. For example:
- 3-(4-Chlorophenyl) isoxazole exhibits uncompetitive inhibition by binding to the enzyme-substrate complex, as shown via kinetic assays and molecular dynamics simulations .
- Methyl groups at the 6- and 7-positions may enhance lipophilicity, affecting membrane permeability and binding kinetics. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What computational approaches are suitable for predicting the reactivity of this compound in synthetic pathways?
- Methodological Answer :
- Differential Reaction Fingerprint (DRFP) models classify reactions and predict yields by encoding molecular transformations, even with limited training data .
- Retrosynthetic analysis using palladium-mediated cross-coupling strategies (e.g., Suzuki-Miyaura) enables late-stage diversification of intermediates like 5-bromo-4-carboxy isoxazole .
Q. How can researchers design isoxazole derivatives to target specific cancer pathways (e.g., HSP90 inhibition)?
- Methodological Answer :
- Prioritize 3,4,5-trisubstituted isoxazole scaffolds for HSP90 binding, as demonstrated by NVP-AUY922, which stabilizes the ATP-binding domain .
- Incorporate fluorophenyl or furan moieties to enhance selectivity, as seen in fluorophenyl-isoxazole-carboxamide analogs .
- Validate via apoptosis assays (e.g., Annexin V staining) and cell cycle analysis (flow cytometry) .
Q. What strategies mitigate neurotoxicity risks in benzo[d]isoxazole-based anticonvulsants?
- Methodological Answer :
- Modify substituents to reduce off-target sodium channel (NaV1.1) blockade. For example, 3,6,7-Trimethyl groups may sterically hinder non-specific interactions .
- Conduct lipidomic profiling to assess metabolic perturbations (e.g., glycerophospholipid dysregulation) in preclinical models .
Data Contradictions and Resolution
Q. Why do some studies report divergent photodissociation pathways for isoxazole derivatives?
- Resolution : Variations arise from excitation energy levels (e.g., single vs. double photoionization) and detection methods. For this compound:
- Direct pathways dominate at low energies (e.g., ring-opening via N–O cleavage).
- Indirect pathways (e.g., conical intersection-mediated dissociation) require high-energy UV irradiation, as shown in PEPIPICO experiments .
Q. How can SAR studies reconcile conflicting reports on anti-inflammatory vs. cytotoxic activity?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
